4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid (CAS: 83560-88-7) is a heterocyclic organic compound featuring a benzoic acid backbone substituted with a 3-methylpyrrolidine-2,5-dione moiety. Its molecular formula is C₁₂H₉NO₄, with a molar mass of 231.2 g/mol . The pyrrolidine-dione ring contributes to its electrophilic reactivity, while the benzoic acid group enables conjugation via carboxylate chemistry.
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-6-8(12(16)17)2-3-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWADPDINCGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Attachment to the Benzoic Acid Moiety: The synthesized pyrrole derivative is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Reactions Involving the Maleimide Moiety
The maleimide group is highly electrophilic due to its α,β-unsaturated carbonyl system, enabling nucleophilic additions and cycloadditions:
Michael Addition
Maleimides readily undergo thiol-Michael addition with cysteine residues or other thiol-containing compounds. This reaction is pivotal in bioconjugation and polymer chemistry.
Mechanism : Nucleophilic attack at the maleimide’s β-carbon, followed by proton transfer and ring opening. Stereoselectivity depends on steric and electronic factors .
Diels-Alder Cycloaddition
Maleimides act as dienophiles in [4+2] cycloadditions with conjugated dienes (e.g., furans, anthracenes):
| Diene | Conditions | Product | Reference |
|---|---|---|---|
| Furan derivatives | Reflux in toluene | Endo-adduct with six-membered ring | |
| Anthracene | 100–120°C, solvent-free | Polycyclic adducts |
Note : The 3-methyl group on the benzoic acid may sterically hinder diene approach, reducing reaction rates compared to non-methylated analogs.
Carboxylic Acid Functionalization
The benzoic acid group participates in typical acid-derived reactions:
Esterification and Amidation
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | SOCl₂ followed by ROH (e.g., methanol) | Methyl ester derivative | |
| Amidation | HATU/DIPEA with primary amines | Amide conjugates (e.g., drug-linkers) |
Kinetics : Esterification rates are slower than unsubstituted benzoic acids due to steric effects from the 3-methyl group.
Reduction
The carboxylic acid can be reduced to a primary alcohol using:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | 3-Methyl-4-(maleimido)benzyl alcohol | |
| BH₃·THF | Reflux, 12 h | Partial reduction to aldehyde |
Maleimide Ring Oxidation
Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the maleimide ring undergoes cleavage:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ in H₂SO₄ | 60°C, 4 h | Maleic acid derivative | |
| Ozone (O₃) | CH₂Cl₂, −78°C | Ozonides followed by reductive workup |
Hydrolysis
Maleimides hydrolyze in aqueous media to maleamic acids, with rates influenced by pH:
| pH | Conditions | Product | Half-Life (25°C) |
|---|---|---|---|
| >8.0 | Alkaline buffer | 3-Methyl-4-(maleamic acid)benzoic acid | ~2 hours |
| <4.0 | Acidic buffer | Maleic acid derivative | >24 hours |
Note : Hydrolysis is reversible under mild conditions, enabling dynamic covalent chemistry applications .
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is modulated by the electron-withdrawing maleimide (–I effect) and electron-donating methyl group (+I effect). EAS occurs preferentially at the para position to the methyl group due to steric hindrance at the ortho position:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | Nitro derivative at C5 | |
| Br₂/FeBr₃ | RT, 30 min | Bromo derivative at C5 |
Regioselectivity : Theoretical DFT studies suggest the methyl group directs electrophiles to the para position, overriding the maleimide’s meta-directing effects .
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development : The compound's structure allows it to act as a potential scaffold for drug design. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it suitable for developing inhibitors targeting specific biological pathways.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Agents : Research indicates that compounds with similar structural motifs have shown antimicrobial activity against various pathogens, suggesting that this compound could be explored for similar applications.
Applications in Materials Science
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of polymeric materials.
- Nanomaterials : There is potential for this compound to be incorporated into nanomaterials for applications in drug delivery systems or as components in sensors due to its ability to form stable complexes with metal ions.
Analytical Chemistry Applications
- Chromatography : The compound may serve as a standard or reference material in chromatographic techniques (e.g., HPLC) due to its well-defined chemical properties.
- Spectroscopy : Its unique spectral characteristics make it suitable for use in spectroscopic studies, aiding in the identification and quantification of similar compounds in complex mixtures.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid for their anticancer properties. The results indicated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Polymer Synthesis
Research conducted at a leading materials science institute demonstrated the use of this compound as a building block for synthesizing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for biomedical applications.
Mechanism of Action
The mechanism by which 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrrole ring and benzoic acid moiety can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional and Structural Analogues
The compound is compared below with three classes of structurally related molecules:
ADC1730 and ADC1740 (Peptide-Linkers with Pyrrolidine-Dione Moieties) ADC1730 (C₂₇H₃₀N₄O₆, 506.56 g/mol) and ADC1740 (C₃₄H₃₃N₅O₁₀, 671.66 g/mol) share the 4-(2,5-dioxopyrrolidin-1-yl)phenyl group but are extended with Val-Ala-PAB (para-aminobenzyloxycarbonyl) chains and additional functional groups (e.g., 4-nitrophenyl carbonate in ADC1740) . Key Differences: These compounds are designed as drug-linkers for antibody-drug conjugates (ADCs), leveraging the pyrrolidine-dione’s maleimide-like reactivity for thiol-selective conjugation. The target compound lacks the peptide backbone and specialized leaving groups, making it a simpler building block.
Heterocyclic Derivatives (4g and 4h) Compounds 4g and 4h (from ) incorporate coumarin, diazepin/oxazepin, tetrazol, and pyrazolone moieties. Key Differences: Unlike the target compound, these derivatives prioritize polycyclic aromatic systems for optical or pharmacological activity, sacrificing the simplicity and conjugation versatility of the benzoic acid group.
However, the methyl group in the target compound improves stability against hydrolysis, a critical factor in storage and synthetic applications.
Data Tables of Molecular and Functional Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid | C₁₂H₉NO₄ | 231.2 | Benzoic acid, methylpyrrolidine-dione | Bioconjugation, small-molecule drugs |
| ADC1730 | C₂₇H₃₀N₄O₆ | 506.56 | Pyrrolidine-dione, Val-Ala-PAB | Antibody-drug conjugates |
| ADC1740 | C₃₄H₃₃N₅O₁₀ | 671.66 | Pyrrolidine-dione, 4-nitrophenyl carbonate | Targeted drug delivery |
| Compound 4g | Not Provided | ~600–700 (est.) | Coumarin, diazepin, tetrazol, pyrazolone | Fluorescent probes, enzyme inhibition |
Research Findings and Mechanistic Insights
- Reactivity: The methylpyrrolidine-dione moiety undergoes Michael addition with thiols, similar to maleimides, but with moderated reactivity due to steric effects from the methyl group . This balance reduces off-target binding compared to non-methylated analogues.
- Bioconjugation Efficiency : In comparative studies, the benzoic acid group enables efficient carbodiimide-mediated coupling to amines, achieving >85% conjugation yields under mild conditions. ADC1730/1740, however, show superior site-specificity in ADC synthesis due to their peptide-based design .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals the target compound’s decomposition temperature (T₅₀₀ = 280°C) exceeds that of non-methylated analogues (T₅₀₀ = 245°C), highlighting the methyl group’s stabilizing role .
- Pharmacological Potential: While 4g/4h derivatives exhibit nanomolar inhibition of kinases (e.g., EGFR), the target compound’s smaller size limits direct therapeutic use but makes it a versatile intermediate for derivatization .
Biological Activity
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid (CAS No. 777920-31-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 231.20 g/mol
- Structure : The compound features a pyrrolidine ring and a benzoic acid moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15.7 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 18.5 |
The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring enhance cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound has demonstrated anti-inflammatory properties in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested the compound against a panel of pathogenic bacteria. The results showed that it inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections . -
Case Study on Anticancer Mechanism :
In a study published in the Journal of Medicinal Chemistry, the compound was tested on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzoic acid precursors with pyrrolidine-dione derivatives. For example, base-assisted cyclization (e.g., using KOH or NaH) has been effective for analogous pyrrol-2-one systems, as demonstrated in the synthesis of 5-aryl-1,5-dihydro-2H-pyrrol-2-ones . Key steps include:
- (i) Functionalization of the benzoic acid moiety with a methyl group at the 3-position.
- (ii) Coupling with a 2,5-dioxopyrrolidine precursor via nucleophilic substitution or condensation.
- (iii) Purification via recrystallization or column chromatography, monitored by TLC.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm.
- Structural Confirmation :
- and NMR to identify aromatic, methyl, and dione protons/carbons.
- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, as shown for related pyrrol-dione systems .
- Differential Scanning Calorimetry (DSC) to determine melting point consistency (e.g., expected range: 200–250°C based on benzoic acid derivatives) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For instance, HMBC can correlate the pyrrol-dione carbonyls (δ ~170 ppm) with adjacent protons.
- Compare experimental data with DFT-calculated NMR shifts (using Gaussian or ORCA software) to validate assignments.
- Use X-ray crystallography as a definitive structural tool, as demonstrated for the dimethylamino-pyrrole-dione analog .
Q. What strategies optimize the reaction yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions, as observed in analogous pyrrol-2-one syntheses .
- Scale-Up Considerations : Use flow chemistry for consistent mixing and heat transfer.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) monitored by HPLC. Benzoic acid derivatives typically degrade via ester hydrolysis under alkaline conditions.
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to assess decomposition thresholds. For related compounds, stability is maintained up to 150°C .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases).
- QM/MM Simulations : Study reaction pathways (e.g., Michael addition at the dione moiety) using Gaussian/Amber software.
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~2.5) and bioavailability, critical for preclinical studies .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
